molecular formula C₂₃H₂₄N₂O₉ B1140341 p-Nitrophenyl 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside CAS No. 23262-56-8

p-Nitrophenyl 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside

Cat. No.: B1140341
CAS No.: 23262-56-8
M. Wt: 472.44
InChI Key:
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Description

p-Nitrophenyl 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside: is a synthetic carbohydrate derivative. This compound is notable for its complex structure, which includes a nitrophenyl group, an acetamido group, and a benzylidene-protected glucopyranoside. It is primarily used in biochemical research, particularly in the study of glycosidases and glycosyltransferases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Nitrophenyl 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the glucopyranoside are protected using benzylidene to prevent unwanted reactions.

    Acetylation: The 3-OH group is acetylated using acetic anhydride in the presence of a base such as pyridine.

    Introduction of the Acetamido Group: The 2-OH group is converted to an acetamido group using acetic anhydride and ammonia.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced at the anomeric position through a glycosylation reaction using p-nitrophenol and a suitable glycosyl donor.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Large-scale batch reactors are used to carry out the protection, acetylation, and glycosylation reactions.

    Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, often resulting in the formation of nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The acetamido and acetyl groups can be substituted under specific conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Acidic or basic conditions depending on the desired substitution reaction.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted glucopyranosides depending on the reagents used.

Scientific Research Applications

Chemistry

    Glycosidase Inhibitors: Used as a substrate to study the inhibition of glycosidases, which are enzymes that hydrolyze glycosidic bonds.

    Glycosylation Studies: Employed in the synthesis of glycosylated compounds for research in carbohydrate chemistry.

Biology

    Enzyme Assays: Utilized in assays to measure the activity of glycosidases and glycosyltransferases.

    Cell Signaling: Investigated for its role in cell signaling pathways involving glycoproteins.

Medicine

    Drug Development: Explored as a potential lead compound for the development of drugs targeting glycosidases.

    Diagnostic Tools: Used in the development of diagnostic assays for diseases involving glycosidase activity.

Industry

    Biotechnology: Applied in the production of glycosylated products in biotechnology.

    Pharmaceuticals: Used in the synthesis of complex carbohydrate-based pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through interactions with glycosidases and glycosyltransferases. The nitrophenyl group acts as a leaving group in glycosidase-catalyzed hydrolysis reactions, allowing the study of enzyme kinetics and mechanisms. The acetamido and acetyl groups provide structural specificity, influencing the binding affinity and specificity of the compound for various enzymes.

Comparison with Similar Compounds

Similar Compounds

    p-Nitrophenyl 2-Acetamido-2-deoxy-alpha-D-glucopyranoside: Lacks the acetyl and benzylidene groups, making it less complex.

    p-Nitrophenyl 2-Acetamido-3,6-di-O-acetyl-4-O-[2’-O-(2’‘,3’‘,4’‘-tri-O-benzoyl-alpha-L-fucopyranosyl)-3’,4’,6’-tri-O-acetyl-beta-D-glucopyranoside: A more complex derivative used in carbohydrate chemistry.

Uniqueness

p-Nitrophenyl 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside is unique due to its specific combination of protective groups and functional groups, which provide a balance of stability and reactivity. This makes it particularly useful in detailed mechanistic studies and the development of enzyme inhibitors.

Properties

IUPAC Name

[(6R,8aS)-7-acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O9/c1-13(26)24-19-21(31-14(2)27)20-18(12-30-22(34-20)15-6-4-3-5-7-15)33-23(19)32-17-10-8-16(9-11-17)25(28)29/h3-11,18-23H,12H2,1-2H3,(H,24,26)/t18?,19?,20-,21?,22?,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESTZLZNOJJNEZ-GCIQQMSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC4=CC=C(C=C4)[N+](=O)[O-])OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1[C@H](OC2COC(O[C@H]2C1OC(=O)C)C3=CC=CC=C3)OC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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